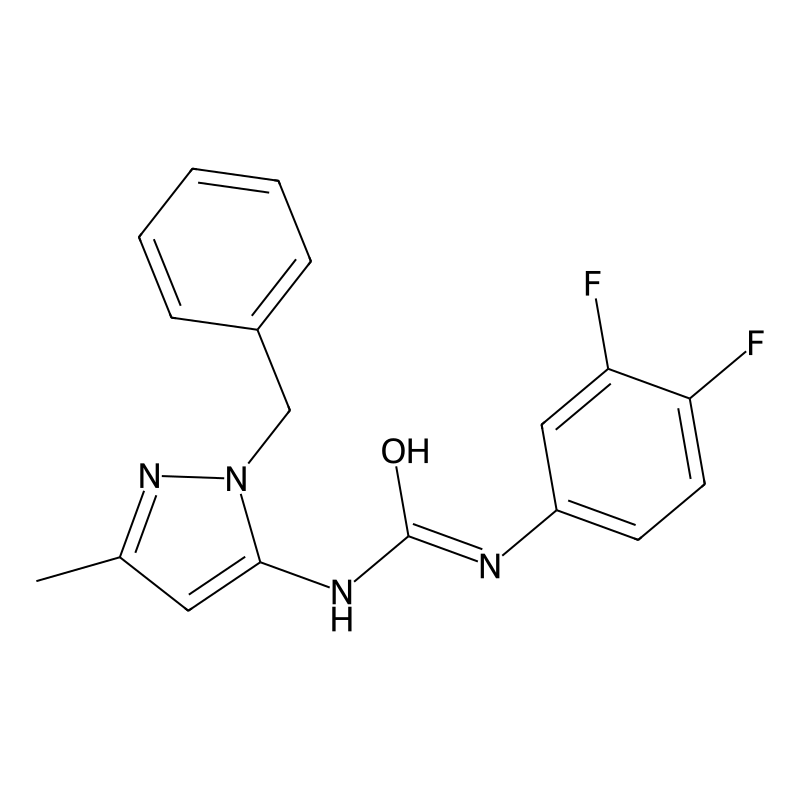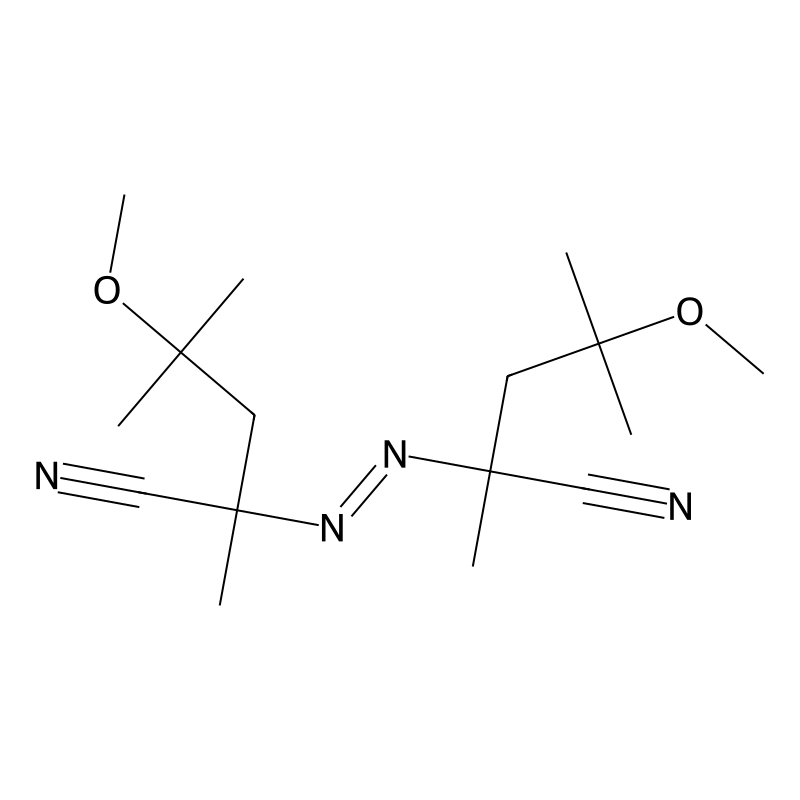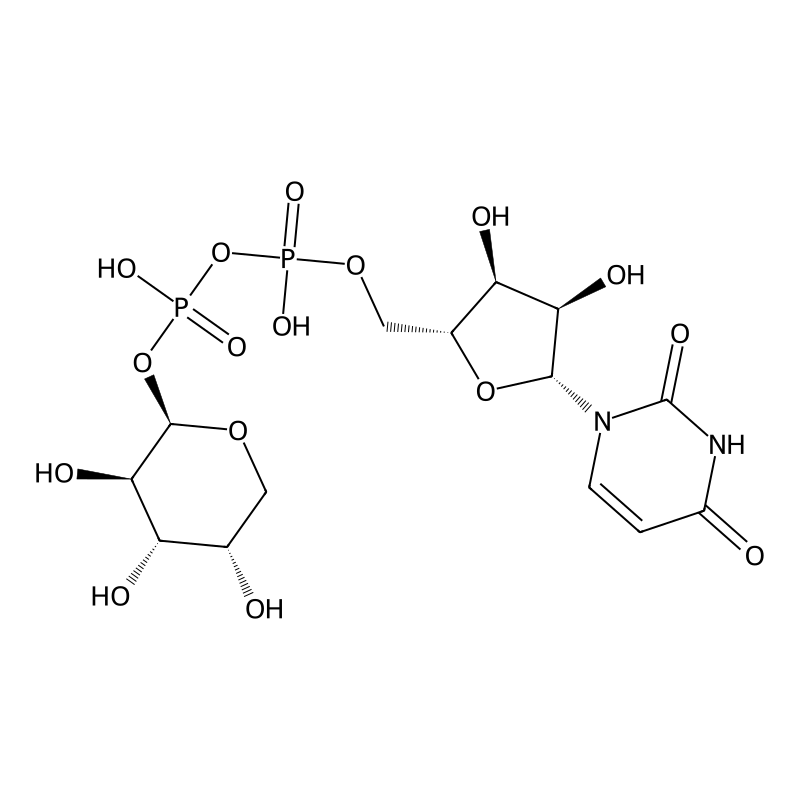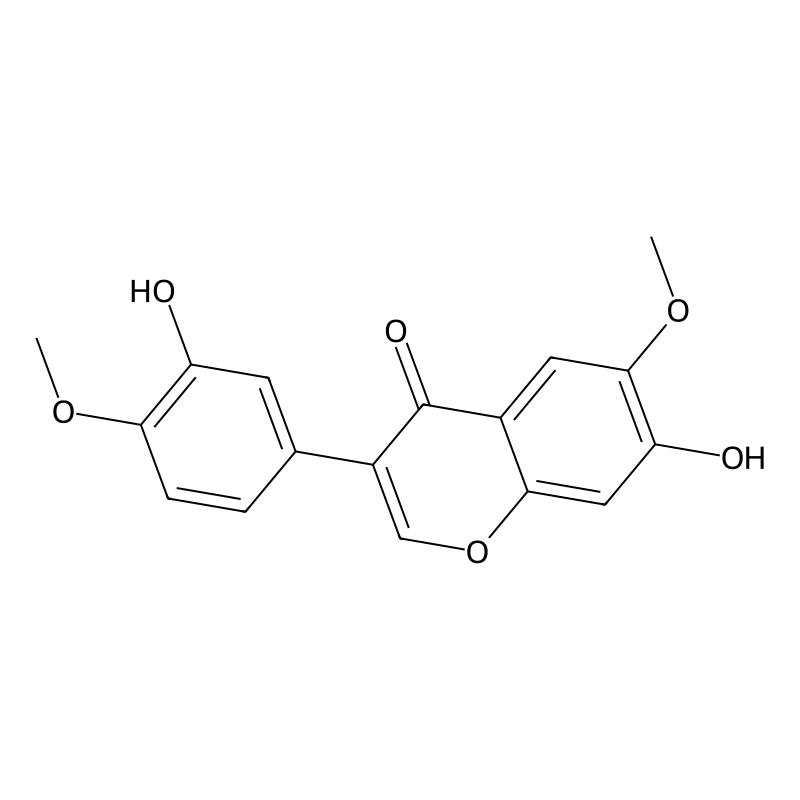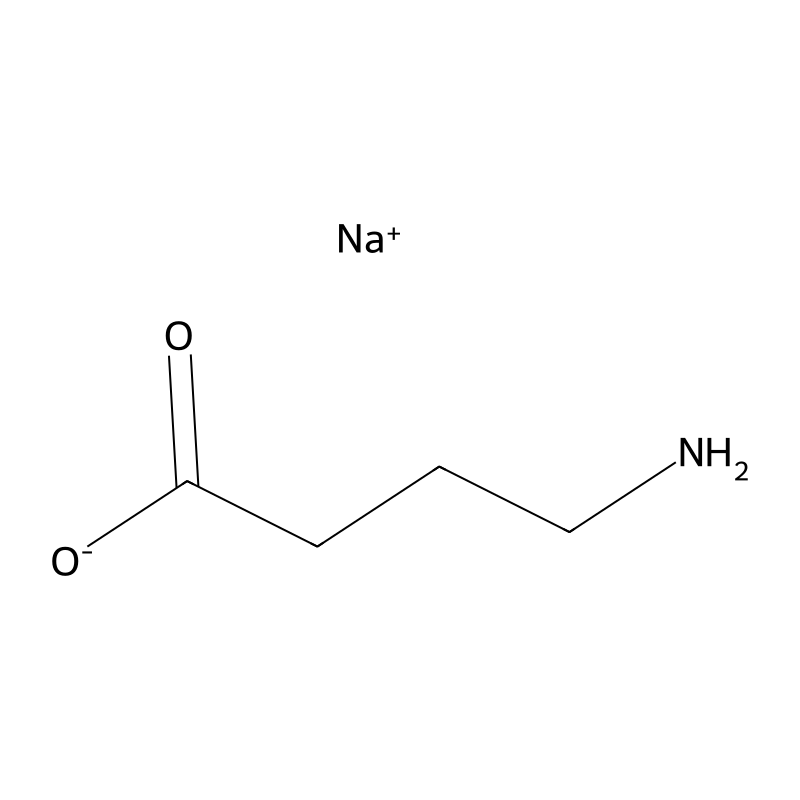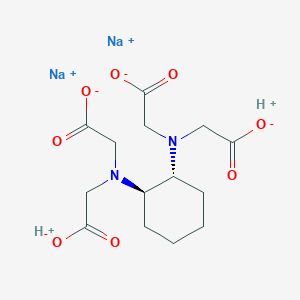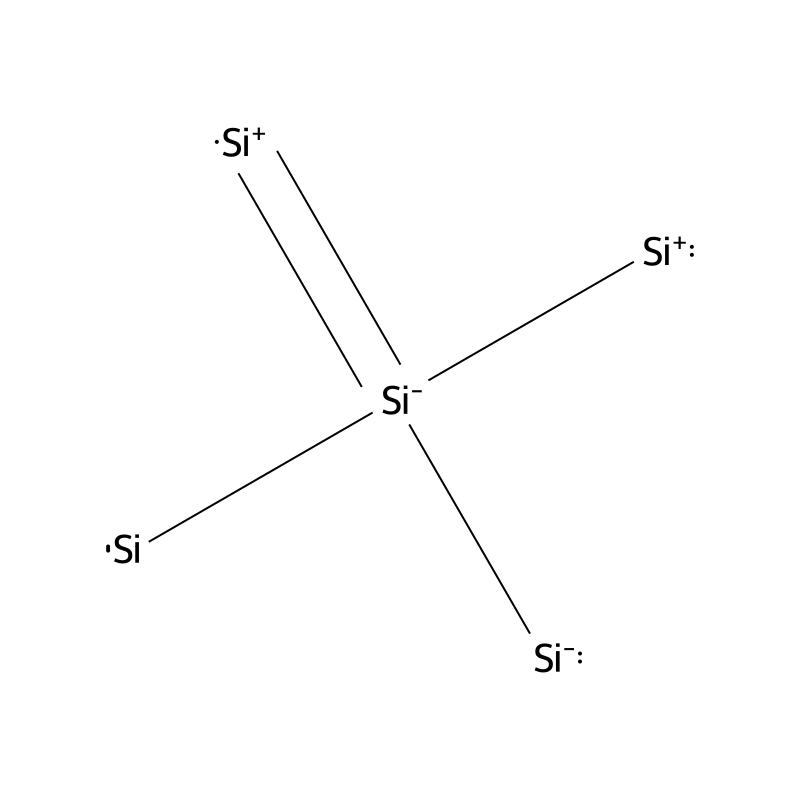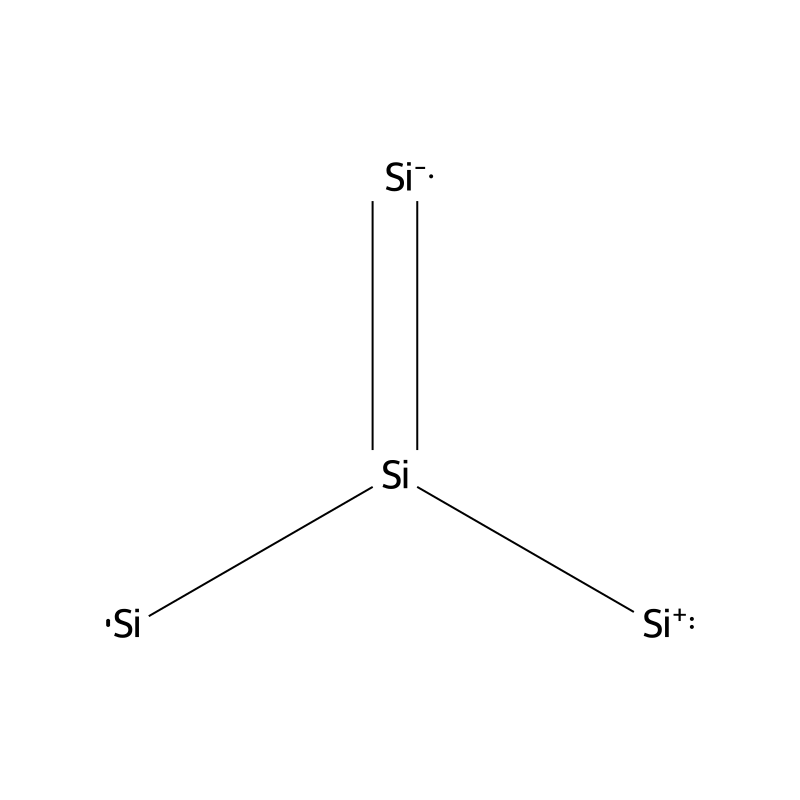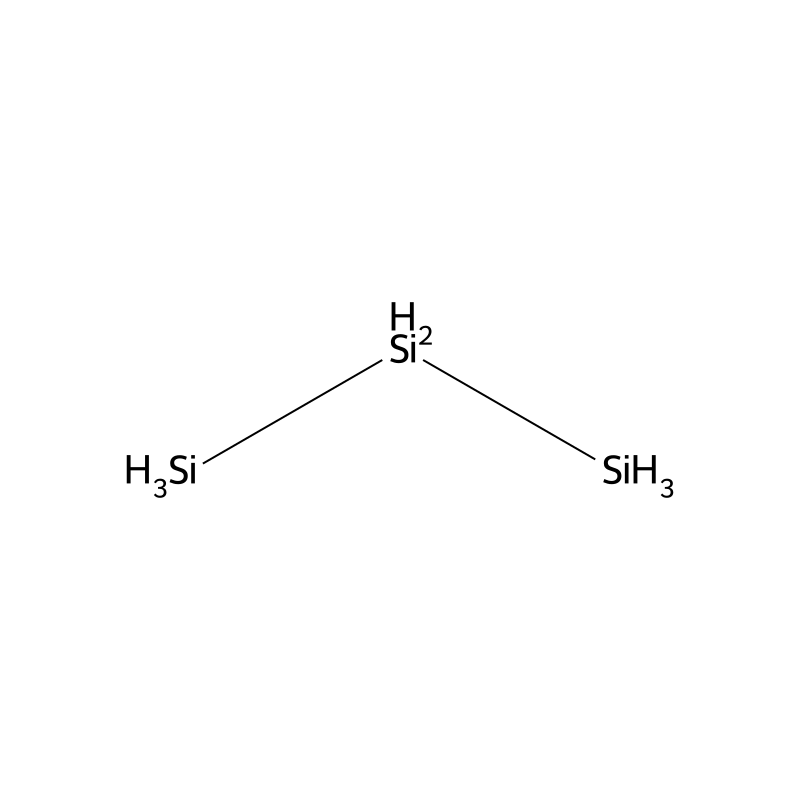(Trimethylsilyl)ethynyllithium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field
Gas Chromatography and Mass Spectrometry
Application
Methods of Application
Results or Outcomes
Field
Synthesis of Disubstituted Pyrrolidines
Application
Methods of Application
This involves reacting the thiolactams with (Trimethylsilyl)ethynyllithium and a Grignard reagent.
Results or Outcomes
Field
Production of Conductive, Anisotropic Carbon-Nitrogen Materials
Application
Methods of Application
This involves reacting halotriazines with (Trimethylsilyl)ethynyllithium.
Results or Outcomes
The result is the formation of conductive, anisotropic carbon-nitrogen materials.
(Trimethylsilyl)ethynyllithium is an organolithium compound with the chemical formula CHLiSi. It features a trimethylsilyl group attached to an ethynyl group, making it a valuable reagent in organic synthesis. The trimethylsilyl group provides unique properties, such as enhanced stability and reactivity, allowing for various synthetic applications. This compound is characterized by its ability to act as a nucleophile due to the presence of the lithium atom, which facilitates carbon-carbon bond formation in many reactions .
- Sonogashira Reaction: This reaction allows for the coupling of (trimethylsilyl)ethynyllithium with aryl halides to form substituted alkynes. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the coupling process .
- Protiodesilylation: The compound can undergo protiodesilylation, where the trimethylsilyl group is selectively removed under mild conditions, regenerating the parent acetylene. This transformation is crucial for further functionalization of alkynes .
- Formation of Unsymmetrical Diarylacetylenes: The compound can be cross-coupled with aryl iodides and bromides in the presence of bases to synthesize unsymmetrical diarylacetylenes, showcasing its versatility in building complex organic structures .
(Trimethylsilyl)ethynyllithium can be synthesized through several methods:
- Lithiation of Trimethylsilylacetylene: This method involves treating trimethylsilylacetylene with lithium diisopropylamide or other lithium bases to generate (trimethylsilyl)ethynyllithium .
- Direct Reaction with Lithium: Another approach includes reacting trimethylsilyl chloride with lithium metal in an appropriate solvent, leading to the formation of (trimethylsilyl)ethynyllithium .
These methods highlight the compound's accessibility for use in synthetic organic chemistry.
(Trimethylsilyl)ethynyllithium finds various applications in organic synthesis:
- Building Blocks: It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Protecting Group: The trimethylsilyl group acts as a protective group for alcohols and other functional groups during multi-step syntheses, allowing chemists to control reactivity selectively .
- Material Science: Its derivatives are used in materials science for creating silicon-containing polymers and other advanced materials.
Interaction studies involving (trimethylsilyl)ethynyllithium primarily focus on its reactivity with various electrophiles. For instance, it has been shown to react with carbonyl compounds and epoxides, forming new carbon-carbon bonds. These interactions are pivotal for developing new synthetic methodologies that exploit its nucleophilic character .
Several compounds share structural similarities with (trimethylsilyl)ethynyllithium. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Ethynyllithium | CHLi | Simpler structure without silyl protection |
| Trimethylsilylacetylene | CHSi | Lacks lithium; used primarily as a silylation reagent |
| Tris(trimethylsilyl)methyl lithium | CHLiSi | More complex; used in specialized reactions like polymerization |
| Lithium diisopropylamide | CHLiN | Stronger base; used for deprotonation rather than nucleophilic addition |
(Trimethylsilyl)ethynyllithium stands out due to its dual functionality as both a nucleophile and a protective agent, making it highly versatile in synthetic chemistry. Its stability and reactivity profile make it particularly valuable when compared to simpler or more reactive organolithium compounds.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
